氰化钡

描述

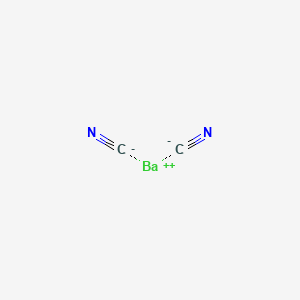

Barium cyanide is a chemical compound with the formula Ba(CN)2 . It is a white crystalline solid . It is toxic by skin absorption through open wounds, by ingestion, and by inhalation of hydrogen cyanide from decomposition .

Synthesis Analysis

Barium cyanide is synthesized by the reaction of hydrogen cyanide and barium hydroxide in water or petroleum ether .

Molecular Structure Analysis

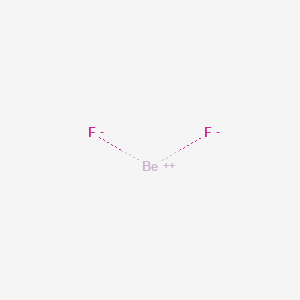

The molecular formula of Barium cyanide is C2BaN2 . Its average mass is 189.362 Da and its monoisotopic mass is 189.911392 Da .

Chemical Reactions Analysis

Barium cyanide reacts with water and carbon dioxide in air slowly, producing highly toxic hydrogen cyanide gas . When barium cyanide is heated to 300°C with steam present, the nitrogen evolves to ammonia, leaving barium formate .

Physical and Chemical Properties Analysis

Barium cyanide is soluble in water . It is gradually decomposed by water and rapidly decomposed by acids to give off hydrogen cyanide, a flammable poison gas . It is also soluble in ethanol .

科学研究应用

危险废物处理

- 危险废物的原位固化/稳定化:Vaidya 等人(2010)探索了一种处理危险钡和氰化物废物的工艺,旨在安全填埋。该研究涉及污染物的化学固定,以及使用矿渣水泥、波特兰水泥和粉煤灰的组合进行后续固化和稳定 (Vaidya、Kodam、Ghole 和 Surya Mohan Rao,2010)。

化学反应和化合物

- 与钡和锰的溶剂热反应:Kysliak 和 Beck(2014)报道了钡或锰与碲之间的反应,在特定条件下导致意外形成含氰物种 (Kysliak & Beck,2014)。

- 电磁屏蔽中的钡铁氧体:Gairola 等人(2016)将钡铁氧体纳入导电复合材料中以进行电磁屏蔽,展示了该材料的屏蔽效果 (Gairola、Gairola、Kumar、Singh 和 Dhawan,2016)。

环境和健康问题

- 废物中的氰化物生物降解:Luque-Almagro、Moreno-Vivián 和 Roldán(2016)讨论了氰化物废物的生物降解,强调了氰化微生物在处理工业氰化废物中的作用 (Luque-Almagro、Moreno-Vivián 和 Roldán,2016)。

- 钡暴露的健康影响:Kravchenko 等人(2014)回顾了钡的健康影响,包括心血管疾病和肾脏疾病等,强调需要进一步研究慢性低水平和中度水平的钡暴露 (Kravchenko、Darrah、Miller、Lyerly 和 Vengosh,2014)。

分析技术

- 氰化物检测方法:Ma 和 Dasgupta(2010)回顾了在不同基质中检测氰化物的各种方法,涵盖了从目视检测到质谱分析的技术 (Ma & Dasgupta,2010)。

材料科学

- 生物材料中的钡离子:Kovrlija、Locs 和 Loca(2021)概述了钡在生物材料中的用途,讨论了将其掺入水凝胶和磷酸钙中相关的潜在益处和风险 (Kovrlija、Locs 和 Loca,2021)。

作用机制

安全和危害

Exposure to Barium cyanide can cause headache, vertigo, nausea, and vomiting at low concentrations. High concentration causes difficult breathing, palpitation, paralysis, unconsciousness, respiratory arrest, cyanosis, and death . It is toxic to the eyes and can cause skin rash, desquamation, and itching . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

属性

IUPAC Name |

barium(2+);dicyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Ba/c2*1-2;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLSXXHOHZUADN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[Ba+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BaN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023895 | |

| Record name | Barium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-62-1 | |

| Record name | Barium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARIUM CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62X6NA0R43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

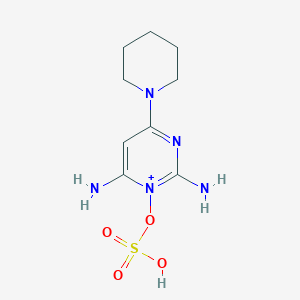

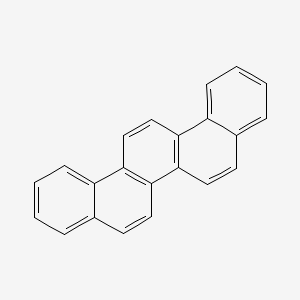

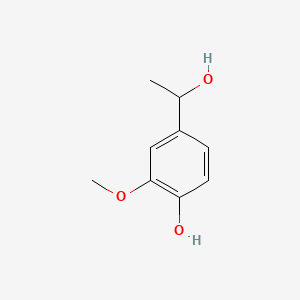

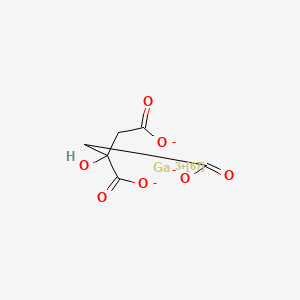

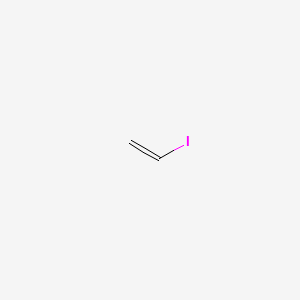

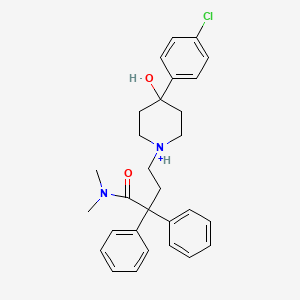

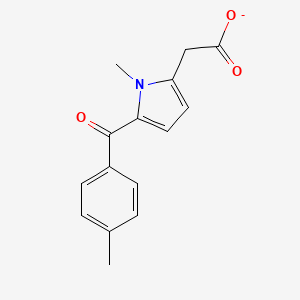

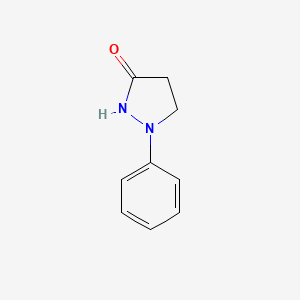

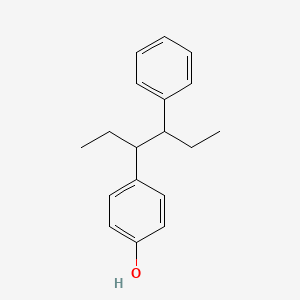

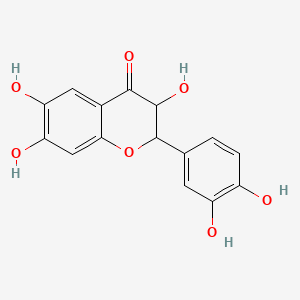

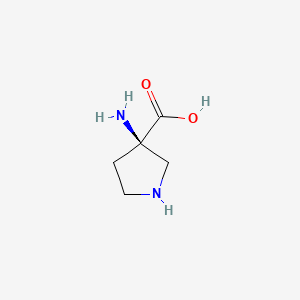

Feasible Synthetic Routes

Q1: What are the primary industrial applications of Barium cyanide?

A: Barium cyanide is mainly used as a catalyst in the production of alpha-unsaturated aliphatic nitriles, particularly acrylonitrile []. Acrylonitrile is a crucial component in the manufacturing of oil-resistant synthetic rubbers like Buna N rubber.

Q2: Are there alternative catalysts to Barium cyanide in acrylonitrile production?

A: While Barium cyanide has been historically used, alternative catalysts for acrylonitrile synthesis have been explored. Aqueous cuprous chloride catalysts were proposed, but issues like corrosion and low yields hindered their widespread adoption [].

Q3: How does Barium cyanide compare to other metal cyanides in terms of its chemical behavior?

A: Research suggests that Barium pernitride (Ba3N4) exhibits distinct magnetic properties compared to Strontium and Calcium pernitrides. While Barium and Calcium pernitrides display paramagnetism, Strontium pernitride shows weak diamagnetism []. Interestingly, the Nitrogen complexes derived from these pernitrides are diamagnetic.

Q4: Can Barium cyanide be synthesized directly? If so, what are the reaction conditions?

A: Yes, Barium cyanide can be synthesized directly by reacting Barium pernitride with Carbon monoxide at elevated temperatures and pressures. Specifically, reacting Barium pernitride with Carbon monoxide at 250°C and 450 atmospheres yields Barium cyanide in high yield [].

Q5: Does Barium cyanide pose any environmental risks? What are the regulatory guidelines surrounding its use and disposal?

A: The Environmental Protection Agency (EPA) classifies Barium-containing wastes, including Barium cyanide (P013), as hazardous waste (D005) []. The agency has established specific treatment standards for these wastes to minimize their environmental impact. These standards are based on the Best Demonstrated Available Technology (BDAT) for treating these wastes.

Q6: Are there methods to treat excessive carbonate buildup in gold plating solutions containing Barium cyanide?

A: Yes, chemical precipitation methods can be employed to address excessive carbonate in Cyanide-containing gold plating solutions []. Using precipitators like Barium hydroxide, Barium cyanide, or Barium chloride, a chemical reaction with the excess Potassium carbonate forms precipitates like Barium carbonate. These precipitates can then be filtered out, reducing the carbonate levels without significantly affecting the plating solution's performance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。